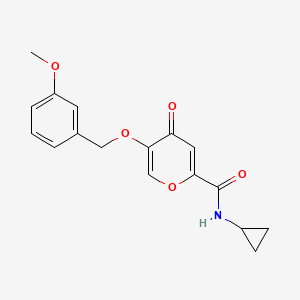

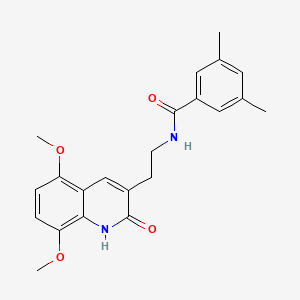

![molecular formula C17H18N2O2S B2362456 1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-82-1](/img/structure/B2362456.png)

1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a structure that, despite being small, has a unique chemical complexity. It acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Chemical Reactions Analysis

Imidazole plays an important role in humans. It is included in chemical sciences, biological sciences and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .Physical And Chemical Properties Analysis

Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Ionic Liquid-Catalyzed Synthesis : Research has shown that ionic liquids containing imidazolium structures can efficiently catalyze the synthesis of tetrasubstituted imidazoles through one-pot multi-component condensation processes. These catalysts enable high yields under solvent-free conditions, demonstrating their utility in green chemistry (Zolfigol et al., 2013).

Efficient Synthesis of Benzimidazoles : Another study utilized sulfonic acid-functionalized imidazolium salts in combination with FeCl3 as catalytic systems for synthesizing benzimidazoles at room temperature. This approach offers an efficient pathway to produce these compounds with high yields and short reaction times (Khazaei et al., 2011).

Medicinal Chemistry Applications

- Farnesyltransferase Inhibitors : A study on the structure-activity relationship of benzodiazepine derivatives identified potent farnesyltransferase inhibitors with significant preclinical antitumor activity. These findings highlight the potential therapeutic applications of compounds with sulfonyl groups in cancer treatment (Hunt et al., 2000).

Materials Science Applications

- Liquid-Crystalline Properties and Ionic Conductivities : Research into imidazolium salts has revealed their ability to form hexagonal columnar liquid-crystalline phases. These properties, along with their ionic conductivities, are influenced by the nature of anions and cations, suggesting applications in materials science and electronics (Yoshio et al., 2007).

Green Chemistry

- Eco-Friendly Synthesis : The use of Brønsted acidic ionic liquids as catalysts for the solvent-free synthesis of imidazoles represents a green chemistry approach. This method provides excellent yields, cleaner reaction profiles, and the use of non-toxic, recyclable catalysts, emphasizing the environmental benefits of these catalytic systems (Davoodnia et al., 2010).

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives have a wide range of biological activities and can bind to a variety of therapeutic targets . For instance, some benzimidazole derivatives have been found to exhibit insect growth-regulating activity against Bombyx mori, a lepidopteran model insect .

Mode of Action

Benzimidazole derivatives have been reported to exhibit multiple modes of action . For instance, some benzimidazole derivatives have been found to inhibit the development of insects and cause acute lethality .

Biochemical Pathways

Benzimidazole derivatives are known to affect a broad spectrum of pharmacological properties .

Pharmacokinetics

It is known that benzimidazole derivatives generally have outstanding bioavailability, safety, and stability profiles .

Result of Action

Some benzimidazole derivatives have been found to exhibit two different biological activities: inhibition of development and acute lethality in insects .

Action Environment

It is known that the activity of benzimidazole derivatives can be affected by various factors, including the stage of application in insects .

Orientations Futures

Imidazole and its derivatives encompass a vast range of medical activities, and new derivatives for medicinal use are being energetically developed worldwide . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

Propriétés

IUPAC Name |

1-benzyl-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-12-22(20,21)17-18-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSYWURWTGOBDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

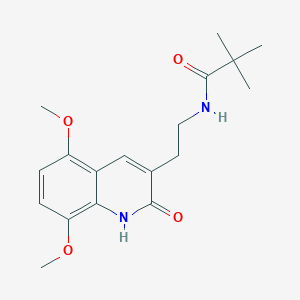

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)

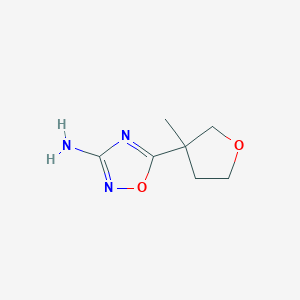

![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)

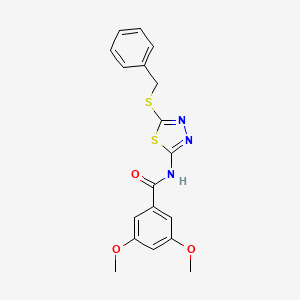

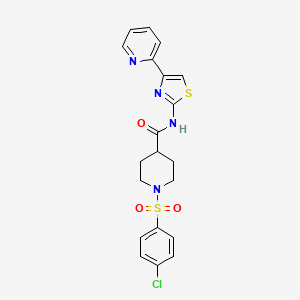

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)